Diethyl [2-(dodecyloxy)ethyl]phosphonate
Description
Diethyl [2-(dodecyloxy)ethyl]phosphonate is a phosphonate ester characterized by a phosphorus atom bonded to two ethoxy groups and a 2-(dodecyloxy)ethyl substituent. Its structure (Fig. 1) includes a long dodecyloxy chain (C12H25O), imparting significant hydrophobicity. This compound is synthesized via nucleophilic substitution, where a bromoethyl dodecyl ether reacts with triethyl phosphite under thermal conditions . Applications span surfactants, flame retardants, and organic synthesis intermediates, leveraging its lipophilic nature and phosphorus content.
Properties
CAS No. |
5191-33-3 |
|---|---|
Molecular Formula |
C18H39O4P |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-(2-diethoxyphosphorylethoxy)dodecane |
InChI |
InChI=1S/C18H39O4P/c1-4-7-8-9-10-11-12-13-14-15-16-20-17-18-23(19,21-5-2)22-6-3/h4-18H2,1-3H3 |
InChI Key |
MBPIDLBJVIRGSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCP(=O)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [2-(dodecyloxy)ethyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile and the alkyl halide as an electrophile. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the deprotonation of the diethyl phosphite and enhance its nucleophilicity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and improved product purity. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(dodecyloxy)ethyl]phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phosphonate group, which can participate in both nucleophilic and electrophilic processes.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphine derivatives. Substitution reactions can lead to a variety of phosphonate-based compounds, depending on the nucleophile employed .
Scientific Research Applications
Diethyl [2-(dodecyloxy)ethyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl [2-(dodecyloxy)ethyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to bind to enzyme active sites and inhibit their activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicine and agriculture .
Comparison with Similar Compounds
Structural and Functional Group Variations
Phosphonate esters differ primarily in their substituents, influencing reactivity, solubility, and applications. Key analogs include:
Reactivity and Selectivity
- Ester Group Effects: Diethyl phosphonates generally exhibit higher reactivity and selectivity compared to bulkier analogs (e.g., diisopropyl) in Horner-Wadsworth-Emmons (HWE) reactions due to reduced steric hindrance . The dodecyloxy chain may slow reaction kinetics in polar solvents but enhance stability in nonpolar environments.
- Electronic Effects: Electron-withdrawing groups (e.g., cyano in ) increase electrophilicity at phosphorus, whereas the dodecyloxy group’s electron-donating nature may reduce reactivity in nucleophilic substitutions.
Physical Properties
- Solubility: The dodecyloxy chain drastically reduces polarity, limiting solubility in polar solvents (e.g., water) but improving compatibility with lipids and polymers. In contrast, Diethyl (2-cyanoethyl)phosphonate exhibits moderate polarity due to its cyano group .
- Thermal Properties : Long alkyl chains increase melting points and viscosity. For example, Diethyl P-[2-(triethoxysilyl)ethyl]phosphonate (MW 328.41 g/mol) is a liquid, while the dodecyloxy analog (estimated MW ~380 g/mol) may exist as a waxy solid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
